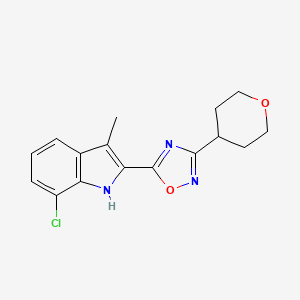![molecular formula C14H14N4O2 B7357167 N-(3-bicyclo[3.1.0]hexanyl)-4-oxo-3H-pyrido[3,4-d]pyrimidine-6-carboxamide](/img/structure/B7357167.png)
N-(3-bicyclo[3.1.0]hexanyl)-4-oxo-3H-pyrido[3,4-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bicyclo[3.1.0]hexanyl)-4-oxo-3H-pyrido[3,4-d]pyrimidine-6-carboxamide, also known as BPH-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrido[3,4-d]pyrimidines, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Wirkmechanismus
The mechanism of action of N-(3-bicyclo[3.1.0]hexanyl)-4-oxo-3H-pyrido[3,4-d]pyrimidine-6-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Additionally, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in the replication and transcription of DNA.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory activity, this compound has been shown to possess anti-tumor activity by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have antiviral activity against several viruses, including influenza A virus and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-bicyclo[3.1.0]hexanyl)-4-oxo-3H-pyrido[3,4-d]pyrimidine-6-carboxamide is its potent anti-inflammatory activity, which makes it a promising candidate for the treatment of inflammatory conditions. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-bicyclo[3.1.0]hexanyl)-4-oxo-3H-pyrido[3,4-d]pyrimidine-6-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its availability for research and clinical use. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, future research could explore the potential use of this compound in combination with other drugs or therapies for enhanced efficacy.
Synthesemethoden
The synthesis of N-(3-bicyclo[3.1.0]hexanyl)-4-oxo-3H-pyrido[3,4-d]pyrimidine-6-carboxamide involves a multi-step process that begins with the reaction of 3-bicyclo[3.1.0]hexanone with 2-aminopyridine to form the corresponding imine intermediate. This intermediate is then treated with a reducing agent to produce the bicyclic amine, which is subsequently reacted with ethyl chloroformate to form the carbamate derivative. Finally, the carbamate is subjected to a cyclization reaction to yield the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-bicyclo[3.1.0]hexanyl)-4-oxo-3H-pyrido[3,4-d]pyrimidine-6-carboxamide has been investigated for its potential therapeutic applications in various scientific research studies. In one study, this compound was shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may have potential as a treatment for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(3-bicyclo[3.1.0]hexanyl)-4-oxo-3H-pyrido[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13-10-4-11(15-5-12(10)16-6-17-13)14(20)18-9-2-7-1-8(7)3-9/h4-9H,1-3H2,(H,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHBEHAOJDKMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)NC(=O)C3=NC=C4C(=C3)C(=O)NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4,6-dimethyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B7357086.png)
![2-(dimethylamino)-4-[2-[(E)-2-thiophen-2-ylethenyl]azepane-1-carbonyl]-1H-pyrimidin-6-one](/img/structure/B7357090.png)
![1-Methyl-4-[2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7357091.png)
![3-[1-(1-Phenyl-1,2,4-triazole-3-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357099.png)
![4,5-Dimethyl-3-[3-oxo-3-[2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one](/img/structure/B7357103.png)
![3-[1-[6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carbonyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357109.png)
![3-[1-(1-Methyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357112.png)
![3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357117.png)
![2-methyl-5-(4,6,7,8-tetrahydrofuro[3,2-c]azepin-5-ylmethyl)-4H-1,2,4-triazol-3-one](/img/structure/B7357122.png)
![6-(1-Cyclohexylpyrazole-3-carbonyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7357125.png)
![2-methyl-5-[(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienylamino)methyl]-4H-1,2,4-triazol-3-one](/img/structure/B7357133.png)
![2-(2-chlorophenyl)sulfanyl-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]propanamide](/img/structure/B7357147.png)

